amine is a synthetic compound featuring a thiophene ring substituted with a methyl group and an aminomethyl group. This compound is a secondary amine, characterized by the presence of a nitrogen atom bonded to two carbon atoms, one of which is part of a propan-2-yl group. The presence of the thiophene ring introduces interesting electronic properties due to the sulfur atom, potentially influencing its reactivity and biological activity.
(5-Methylthiophen-2-yl)methylamine, also known as N-[(5-methylthiophen-2-yl)methyl]propan-2-amine, is an organic compound with the molecular formula and a molecular weight of approximately 169.29 g/mol. This compound features a thiophene ring substituted with a methyl group at the 5-position, connected to a propan-2-amine group via a methylene bridge. Its unique structure imparts distinct properties that make it valuable in various chemical syntheses and biological applications.
(5-Methylthiophen-2-yl)methylamine is classified as an amine and a thiophene derivative. Its classification is significant in understanding its reactivity and potential applications in medicinal chemistry and organic synthesis.
The synthesis of (5-Methylthiophen-2-yl)methylamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with isopropylamine. This reaction can be conducted under various conditions to optimize yield and purity.
The molecular structure of (5-Methylthiophen-2-yl)methylamine can be represented by its InChI key: QSEGGAKJDUJEOG-UHFFFAOYSA-N
. The structural formula reveals the arrangement of atoms within the molecule, showcasing the thiophene ring's contribution to its chemical behavior.
InChI=1S/C9H15NS/c1-7(2)10-6-9-5-4-8(3)11-9/h4-5,7,10H,6H2,1-3H3
This data provides insights into the connectivity of atoms and can be used for computational modeling to predict reactivity and interactions with other compounds.
(5-Methylthiophen-2-yl)methylamine can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with new properties.
The mechanism of action for (5-Methylthiophen-2-yl)methylamine primarily relates to its role as a building block in pharmaceuticals. Its thiophene structure may interact with biological targets through mechanisms such as:
(5-Methylthiophen-2-yl)methylamine is typically a crystalline solid at room temperature. Specific physical properties include:
(5-Methylthiophen-2-yl)methylamine has several scientific applications:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0